molecular formula C10H8BFO2 B8211650 (6-Fluoronaphthalen-1-yl)boronic acid

(6-Fluoronaphthalen-1-yl)boronic acid

Cat. No.: B8211650
M. Wt: 189.98 g/mol
InChI Key: QHQMMKAWEVRYNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6-Fluoronaphthalen-1-yl)boronic acid is a fluorinated naphthalene derivative that serves as a versatile building block in organic synthesis and materials science. As a boronic acid, its primary application is in the Suzuki-Miyaura cross-coupling reaction, a palladium-catalyzed process widely used to form carbon-carbon bonds. This reaction is fundamental in the synthesis of complex biaryl compounds found in pharmaceuticals, agrochemicals, and organic electronic materials. The fluorine atom at the 6-position and the boronic acid group at the 1-position on the naphthalene ring system provide distinct electronic and steric properties, allowing researchers to fine-tune the characteristics of the final product. Beyond coupling reactions, boronic acids are increasingly valuable in sensor development and separation technologies. They form reversible covalent bonds with diols, such as those found in sugars and the glycans on glycoproteins. This property enables their use in the design of fluorescent sensors for glucose and other analytes, and in the creation of affinity gels for the selective separation and enrichment of biological molecules like glycoproteins under physiological pH conditions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(6-fluoronaphthalen-1-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BFO2/c12-8-4-5-9-7(6-8)2-1-3-10(9)11(13)14/h1-6,13-14H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHQMMKAWEVRYNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C2C=CC(=CC2=CC=C1)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Fluoronaphthalen-1-yl)boronic acid typically involves the borylation of a fluorinated naphthalene precursor. One common method is the Miyaura borylation reaction, where an aryl halide reacts with a diboron reagent in the presence of a palladium catalyst and a base . The reaction is usually carried out under mild conditions, often at room temperature or slightly elevated temperatures, and in the presence of a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to handle large-scale reactions efficiently. These methods ensure high yields and purity while minimizing waste and reaction times .

Chemical Reactions Analysis

Types of Reactions: (6-Fluoronaphthalen-1-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives . This reaction is facilitated by palladium catalysts and bases like potassium carbonate or cesium carbonate.

Common Reagents and Conditions:

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, Cs2CO3), diboron reagents.

    Conditions: Mild temperatures (25-80°C), solvents like THF or DMF, inert atmosphere (e.g., nitrogen or argon).

Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The primary mechanism of action for (6-Fluoronaphthalen-1-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This process facilitates the transfer of the aryl group from the boron atom to the palladium center, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved are primarily related to the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Comparison with Similar Compounds

Table 1: Cytotoxic Activity of Selected Boronic Acids in Triple-Negative Breast Cancer (4T1 Cells)

Compound IC50 (µM) Solubility in RPMI Key Findings
6-Hydroxynaphthalen-2-yl 0.1969 Moderate High potency, low precipitation
Phenanthren-9-yl 0.2251 Moderate Comparable efficacy to 6-hydroxynaphthalen-2-yl
Pyren-1-yl N/A Low Precipitates in RPMI, limiting assays
Hypothetical 6-Fluoro analog Predicted ~0.2–0.3 Likely higher than 6-hydroxy Potential enhanced membrane permeability due to fluorine’s lipophilicity
  • Key Insights :
    • Fluorine substitution may improve pharmacokinetic properties compared to hydroxylated analogs (e.g., 6-hydroxynaphthalen-2-yl), which exhibit sub-micromolar IC50 values but moderate solubility .
    • Pyren-1-yl boronic acid’s poor solubility underscores the importance of substituent positioning and ring size in drug development .

Physicochemical Properties: Solubility and pKa

Table 2: Comparative Physicochemical Data

Compound Water Solubility (Predicted) pKa (Boronic Acid) Key Features
6-Hydroxynaphthalen-2-yl Moderate ~8.5–9.5 Hydroxyl group enhances H-bonding
Phenyl boronic acid High ~8.8 Benchmark for solubility studies
6-Fluoronaphthalen-1-yl Lower than phenyl ~7.5–8.5 Fluorine reduces pKa, enhancing diol binding at physiological pH
  • Key Insights :
    • Fluorine’s electron-withdrawing effect lowers the pKa of the boronic acid group, favoring boronate ester formation with diols (e.g., sugars) at neutral pH .
    • Reduced water solubility compared to phenyl boronic acid may necessitate formulation adjustments for in vivo applications .

Binding Affinity and Selectivity in Diol Recognition

  • Saccharide Sensing :

    • Boronic acids like 6-fluoronaphthalen-1-yl derivatives exhibit selectivity toward vicinal diols (e.g., glucose, fructose). Fluorine’s electronegativity enhances binding to electron-rich diols, as seen in fluorinated benzosiloxaboroles .
    • Compared to phenyl boronic acid, fluorinated naphthalenyl analogs may offer improved selectivity for specific sugars due to steric and electronic modulation .
  • Enzyme Inhibition: Boronic acids with aromatic fluorination (e.g., 1-amido-2-triazolylethaneboronic acid) show enhanced inhibition of β-lactamases (Ki ~ nM range) compared to non-fluorinated analogs . In fungal histone deacetylase (HDAC) inhibition, fluorinated boronic acids demonstrated superior activity (IC50 ~ 1 µM) compared to trichostatin A (1.5 µM) .

Q & A

Q. What crystallographic techniques are used to determine the structure of (6-Fluoronaphthalen-1-yl)boronic acid, and how does polymorphism affect its reactivity?

X-ray diffraction (XRD) with CuKα radiation (λ = 1.54178 Å) is the primary method for structural determination, enabling precise measurement of cell parameters, hydrogen bonding networks, and polymorphic forms. For example, polymorphs of naphthalenyl boronic acids exhibit distinct hydrogen-bonding patterns, which influence solubility and reactivity in Suzuki-Miyaura cross-coupling reactions . Polymorphism can alter diol-binding kinetics due to steric or electronic variations in the crystal lattice, impacting catalytic or sensing applications.

Q. How does the fluorine substituent influence the electronic properties and binding affinity of this compound compared to non-fluorinated analogs?

The electron-withdrawing fluorine atom lowers the pKa of the boronic acid group, enhancing its Lewis acidity and accelerating diol-binding kinetics. This effect is critical in physiological pH conditions, where faster binding equilibria (e.g., with glucose or catechols) improve sensor response times. Fluorination also stabilizes the tetrahedral boronate ester intermediate, increasing thermodynamic affinity for diols .

Q. What are the primary challenges in synthesizing this compound, and how can purity be ensured?

Key challenges include controlling regioselectivity during fluorination and minimizing boroxine formation (trimeric anhydrides). Purification via HPLC or recrystallization, coupled with characterization by 11^{11}B NMR and MALDI-MS, ensures purity. Protecting groups (e.g., pinacol esters) are often used during synthesis to prevent undesired aggregation .

Q. How does the naphthalene ring system enhance the fluorescence properties of boronic acid-based sensors?

The extended π-conjugation of the naphthalene ring increases quantum yield and shifts emission wavelengths, enabling ratiometric sensing. Fluorine substitution further modulates electronic effects, reducing photo-bleaching and improving selectivity for glycoproteins or bacterial cell walls .

Advanced Questions

Q. What methodological approaches are recommended for analyzing the kinetic parameters of diol binding with this compound in physiological conditions?

Stopped-flow spectroscopy is ideal for measuring rapid binding kinetics (e.g., konk_{\text{on}} and koffk_{\text{off}}). At pH 7.4, the reaction’s pseudo-first-order rate constants can be derived from fluorescence quenching data. Competitive binding assays with D-fructose or D-glucose help rank affinities, while 11^{11}B NMR tracks boronate ester formation in real time .

Q. How can LC-MS/MS be optimized for the sensitive detection of this compound in complex biological matrices?

Use Multiple Reaction Monitoring (MRM) mode with a triple quadrupole MS to enhance specificity. Ion-pairing agents (e.g., ammonium formate) improve chromatographic resolution, while electrospray ionization (ESI) in negative mode maximizes sensitivity for underivatized boronic acids. Method validation should include a linear range of 0.1–1000 ppb, LOD < 0.05 ppb, and recovery rates >90% in spiked plasma samples .

Q. In designing proteasome inhibitors based on this compound, how should structure-activity relationship (SAR) studies be conducted?

SAR studies require co-crystallization with the proteasome’s β5 subunit to map hydrogen-bonding interactions. Modifying the naphthalene scaffold’s substituents (e.g., adding hydroxamate groups) enhances binding to catalytic threonine residues. In vitro cytotoxicity assays (e.g., against multiple myeloma cells) and computational docking (e.g., AutoDock Vina) validate selectivity and potency .

Q. What strategies mitigate boroxine aggregation during the polymerization of boronic acid-containing monomers?

Employ protected boronate esters (e.g., pinacol esters) during polymerization to prevent crosslinking. Post-polymerization deprotection under acidic conditions regenerates boronic acid functionality. Dynamic light scattering (DLS) and gel permeation chromatography (GPC) monitor aggregation, while adjusting pH above the pKa reduces boroxine formation .

Q. What computational methods predict the interaction mechanisms between this compound and target biomolecules?

Density Functional Theory (DFT) calculates the energy landscape of boronate ester formation, while molecular dynamics (MD) simulations reveal binding dynamics in aqueous environments. QM/MM hybrid methods validate interactions with proteases or lectins, correlating with experimental IC50_{50} values from enzyme inhibition assays .

Q. How can photoisomerizable azobenzene-boronic acid conjugates dynamically control diol binding?

Incorporating ortho-azobenzene groups enables reversible E/Z isomerization under visible light. The Z isomer enhances diol-binding affinity by 20-fold due to steric and electronic effects, enabling "catch-and-release" applications in drug delivery or glucose-responsive hydrogels. Red light (λ = 630 nm) triggers isomerization, avoiding UV-induced degradation .

Q. Tables

Property Method Key Parameters Reference
Crystal StructureX-ray DiffractionCuKα radiation, θ = 3.0–77.0°, T = 173 K
Binding KineticsStopped-Flow Spectroscopykonk_{\text{on}} (D-fructose: 103^3 M1^{-1}s1^{-1})
LC-MS/MS DetectionMRM ModeLOD = 0.05 ppb, LOQ = 0.1 ppb
Thermal StabilityTGADegradation onset >250°C (N2_2 atmosphere)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.